REACTION_CXSMILES
|
C([N:3](C=O)[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14])=[O:6])=O.[ClH:17].C(O)C>>[ClH:17].[NH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14])=[O:6] |f:1.2,3.4|
|
Name
|
2-(diformyl-amino)-2′-methoxyacetophenone
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)N(CC(=O)C1=C(C=CC=C1)OC)C=O
|
Name
|
hydrogen chloride ethanol
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for one day
|
Duration
|
1 d
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with diethyl ether and ethyl acetate
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(=O)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |